molecular formula C11H15NO3 B1285414 N-(4-Methoxyphenyl)-2-methylalanine CAS No. 103856-06-0

N-(4-Methoxyphenyl)-2-methylalanine

Cat. No.: B1285414
CAS No.: 103856-06-0
M. Wt: 209.24 g/mol
InChI Key: WCPRVWFUKWZJIK-UHFFFAOYSA-N
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Description

Significance of Non-Proteinogenic Alpha-Amino Acids in Contemporary Chemical Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis in organisms. wikipedia.org The diversity of NPAAs far exceeds that of their proteinogenic counterparts, with over 140 naturally occurring in proteins and thousands more synthesized in the laboratory or found in nature. wikipedia.org This vast chemical space makes NPAAs a fertile ground for contemporary chemical research.

The significance of NPAAs lies in their diverse and crucial roles across various scientific disciplines. In biochemistry, they are important intermediates in metabolic pathways. wikipedia.org For example, ornithine and citrulline are key components of the urea (B33335) cycle. wikipedia.org Furthermore, many NPAAs are integral to the structure of complex natural products with potent biological activities. acs.org They can be found in secondary metabolites of bacteria, fungi, and plants, contributing to the development of novel therapeutic agents. nih.gov

In medicinal chemistry and drug discovery, the incorporation of NPAAs into peptide-based drug candidates is a powerful strategy to overcome the limitations of natural peptides, such as poor stability in biological systems. nih.gov Modifications like N-methylation can enhance a peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile. nih.govnih.gov The structural diversity of NPAAs allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects. nih.gov

The synthesis of NPAAs has also driven the development of novel and efficient chemical methodologies. Direct C-H functionalization, a modern synthetic strategy, has emerged as a powerful tool for the rapid and direct synthesis of diverse NPAAs from readily available proteinogenic amino acids. mdpi.com This approach, often facilitated by photochemistry, offers a milder and more environmentally friendly alternative to traditional synthetic methods. mdpi.com

Overview of Aryl-Substituted Alpha-Amino Acid Derivatives

Aryl-substituted alpha-amino acid derivatives are a prominent subclass of NPAAs characterized by the presence of an aryl group, which can be attached to the alpha-carbon or the amino group. These compounds are of significant interest due to their prevalence in biologically active molecules and their utility as building blocks in organic synthesis.

The synthesis of α-aryl-α-amino acid derivatives has been a focus of extensive research, leading to the development of various synthetic strategies. One notable method is the asymmetric synthesis of α-allyl-α-aryl α-amino acids through a tandem N-alkylation/π-allylation of α-iminoesters. acs.org This approach allows for the one-step construction of complex and enantioenriched amino acid structures from commercially available starting materials. acs.org

Another important synthetic route is the α-arylation of glycine (B1666218) derivatives. Efficient methods have been developed for the α-arylation of imino amides with arylboronic acids, providing a direct pathway to α-functionalized glycine derivatives. organic-chemistry.org This reaction is believed to proceed through the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid. organic-chemistry.org Palladium-catalyzed α-arylation of esters and protected amino acids also offers a general route to α-aryl amino acids. organic-chemistry.org

Furthermore, copper-catalyzed cross-dehydrogenative-coupling (CDC) reactions have been successfully employed for the synthesis of α-aryl-α-heteroaryl α-amino acid scaffolds. nih.gov This method demonstrates broad substrate scope and good functional group tolerance, utilizing air as the sole oxidant. nih.gov The development of such modular and efficient synthetic methods continues to expand the accessibility and diversity of aryl-substituted alpha-amino acid derivatives for various applications.

Research Landscape of N-(4-Methoxyphenyl)-2-methylalanine and Structurally Related Analogues

This compound is a specific example of an N-aryl, α,α-disubstituted amino acid. Its structure features a 4-methoxyphenyl (B3050149) group attached to the nitrogen of 2-methylalanine. This substitution pattern imparts specific physicochemical properties to the molecule.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₅NO₃ sigmaaldrich.com
Molecular Weight 209.24 g/mol
InChI Key WCPRVWFUKWZJIK-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Research into structurally related analogues provides a broader understanding of the structure-activity relationships within this class of compounds. For instance, the synthesis of N-(4-methoxyphenyl)-N-(2-carboxylethyl)-β-alanine has been reported, involving the reaction of 4-anisidine with acrylic acid. researchgate.net This related compound has been used as a precursor for the synthesis of more complex heterocyclic systems. researchgate.net

Another related compound is 4-Methoxy-L-phenylalanine, where the methoxy-substituted phenyl group is part of the side chain rather than an N-substituent. chemicalbook.com This non-natural amino acid derivative is used as a fine chemical intermediate. chemicalbook.com

The positional isomer, N-(2-methoxyphenyl)-2-methylalanine, is also a subject of research interest, highlighting the importance of the substituent's position on the aryl ring in determining the compound's properties and potential applications. scbt.comscbt.comscbt.com

The study of N-alkylated analogues of related structures, such as 4-methylamphetamine, has shown that modifications to the N-substituent can significantly impact the compound's interaction with biological targets. nih.gov While chemically distinct, these studies underscore the general principle that N-substitution is a powerful tool for modulating molecular properties.

The synthesis and study of N-methylalanine, a simpler N-alkylated amino acid, further illustrates the interest in this class of compounds. iarc.frontosight.ainih.gov It is a non-proteinogenic amino acid that has been explored for its biological activities and as a building block in the synthesis of peptides and pharmaceuticals. ontosight.ai Biocatalytic approaches for the production of N-methylated amino acids are also being developed, offering a sustainable alternative to chemical synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPRVWFUKWZJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589756
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103856-06-0
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Methoxyphenyl 2 Methylalanine and Analogues

N-Arylation Strategies for the Formation of the N-(4-Methoxyphenyl) Moiety

The introduction of the 4-methoxyphenyl (B3050149) group onto the nitrogen atom of 2-methylalanine is a critical step in the synthesis of the target molecule. Various N-arylation strategies have been developed, primarily relying on transition metal-catalyzed cross-coupling reactions, as well as metal-free alternatives.

Palladium-Catalyzed C-N Cross-Coupling Methods in Aniline Functionalization

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, stands as a powerful and versatile method for the formation of N-aryl bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. In the context of synthesizing N-(4-Methoxyphenyl)-2-methylalanine, this would involve the reaction of a 2-methylalanine derivative with a 4-methoxyphenyl halide.

Key components of this reaction include:

Palladium Catalyst: A range of palladium precatalysts and ligands can be employed. For instance, the use of t-BuBrettPhos Pd G3 or G4 precatalysts has been shown to be effective for the N-arylation of amino acid esters with aryl triflates under mild conditions, which helps in minimizing racemization. nih.gov

Ligand: The choice of ligand is crucial for the efficiency and scope of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often used to facilitate the catalytic cycle. organic-chemistry.org

Base: A variety of bases can be used, with common choices including sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). organic-chemistry.org The selection of the base can significantly impact the reaction's success.

Aryl Halide/Triflate: 4-Bromoanisole, 4-iodoanisole, or 4-methoxyphenyl triflate would serve as the arylating agent.

Research has demonstrated the successful palladium-catalyzed N-arylation of various amino acid esters. nih.gov For example, the coupling of amino acid tert-butyl esters with 4-bromo-N,N-dimethylaniline has been reported. nih.gov While this specific example does not yield the N-(4-methoxyphenyl) moiety directly, it illustrates the applicability of the methodology to amino acid substrates. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.

Table 1: Key Parameters in Palladium-Catalyzed N-Arylation of Amino Acids

ParameterOptionsRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalystsProvides the active catalytic species
Ligand Buchwald ligands (e.g., t-BuBrettPhos), Josiphos ligands, P(t-Bu)₃Stabilizes the palladium center and facilitates reductive elimination
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSPromotes deprotonation of the amine and facilitates the catalytic cycle
Arylating Agent Aryl bromides, aryl iodides, aryl triflatesSource of the aryl group
Solvent Toluene, Dioxane, THFProvides the reaction medium

Copper-Mediated Arylation Reactions for Amine Introduction

Copper-mediated N-arylation, also known as the Ullmann condensation or Goldberg reaction, offers a classical and often cost-effective alternative to palladium-catalyzed methods. nih.govmit.edu This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures.

Recent advancements have led to the development of milder and more efficient copper-catalyzed N-arylation protocols. The use of ligands can significantly improve the reaction's scope and efficiency. For the synthesis of this compound, this would involve reacting a 2-methylalanine derivative with a 4-methoxyphenyl halide in the presence of a copper catalyst.

Key aspects of copper-mediated N-arylation include:

Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used.

Ligand: The presence of a ligand can accelerate the reaction and allow for lower reaction temperatures. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), and amino acid-derived ligands have proven effective. nih.gov For instance, (S)-N-methylpyrrolidine-2-carboxylate has been reported as an efficient ligand for the copper-catalyzed N-arylation of amides. nih.gov

Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.

Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used.

Studies have shown the successful copper-catalyzed N-arylation of various amines and amides. organic-chemistry.orgnih.govmit.edu The reaction mechanism is thought to involve the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the N-aryl bond. mit.edu

Metal-Free Approaches to Aryl Amine Synthesis

While transition metal-catalyzed methods are powerful, the development of metal-free N-arylation reactions is an area of growing interest due to the potential for reduced cost and toxicity. These methods often rely on different reaction mechanisms, such as nucleophilic aromatic substitution (SₙAr) or the use of hypervalent iodine reagents.

One metal-free approach involves the reaction of an amino acid with a highly electrophilic arylating agent. For instance, a base-induced aryl amination of aryl halides with amino acids has been reported. researchgate.net This reaction utilizes the amino acid itself as the nucleophilic aminating agent in the presence of a base like potassium carbonate. researchgate.net

Another strategy involves the use of diaryliodonium salts as arylating agents. A transition metal-free N-arylation of amino acid derivatives using unsymmetric diaryliodonium salts has been developed. nih.gov This method has been shown to be effective for the transfer of various aryl groups with good functional group tolerance. nih.gov

Furthermore, a novel metal-free multicomponent benzannulation strategy has been reported for the N-arylation of amino acid esters. acs.org This approach utilizes non-aromatic building blocks to construct the N-aryl moiety in situ. acs.org

Approaches to the 2-Methylalanine (Alpha-Methylalanine) Backbone Formation

The synthesis of the 2-methylalanine core, an α,α-disubstituted amino acid, requires methods that can efficiently introduce two substituents at the α-carbon. Two classical and widely used approaches are the Strecker synthesis and the alkylation of glycine (B1666218) equivalents.

Strecker Synthesis Variants for Alpha-Substituted Alpha-Amino Acid Construction

The Strecker synthesis is a fundamental method for the preparation of α-amino acids. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.orgmasterorganicchemistry.com To synthesize 2-methylalanine, the starting carbonyl compound would be acetone.

The reaction proceeds in two main steps:

Formation of an α-aminonitrile: Acetone reacts with ammonia to form an imine, which is then attacked by a cyanide ion (from a source like KCN or HCN) to yield 2-amino-2-methylpropanenitrile. masterorganicchemistry.comwikipedia.org

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the carboxylic acid, yielding 2-methylalanine. masterorganicchemistry.comwikipedia.org

While the classical Strecker synthesis produces a racemic mixture of α-amino acids, asymmetric variants have been developed to achieve enantioselectivity. wikipedia.org This can be accomplished by using a chiral amine or a chiral catalyst.

The use of ketones in the Strecker synthesis directly leads to the formation of α,α-disubstituted amino acids like 2-methylalanine. wikipedia.orgnih.gov

Alkylation of Glycine Equivalents in Amino Acid Synthesis

Another powerful strategy for the synthesis of α-amino acids involves the alkylation of glycine enolate equivalents. In this approach, the α-proton of a protected glycine derivative is removed by a strong base to form an enolate, which then acts as a nucleophile to attack an alkylating agent. To synthesize 2-methylalanine, a two-step alkylation of a glycine equivalent would be required, introducing two methyl groups.

A common approach involves the use of a Schiff base of a glycine ester, such as the benzophenone imine of glycine ethyl ester. This substrate can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stabilized enolate. This enolate can then be sequentially alkylated with methyl iodide.

The general steps are as follows:

Protection of Glycine: The amino group of glycine is protected, often as a Schiff base, and the carboxylic acid is esterified.

Deprotonation: A strong base is used to generate the enolate.

First Alkylation: The enolate is reacted with methyl iodide to introduce the first methyl group.

Second Alkylation: The resulting α-methylglycine derivative is deprotonated again and reacted with a second equivalent of methyl iodide.

Deprotection: The protecting groups are removed to yield 2-methylalanine.

Recent developments in this area include catalyst- and additive-free α-alkylation reactions of glycine derivatives using diacyl peroxides, which proceed via a radical pathway. organic-chemistry.org This method has been applied to various glycine derivatives and can be performed on a gram scale. organic-chemistry.org

Table 2: Comparison of Synthetic Methods for the 2-Methylalanine Backbone

MethodStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Strecker Synthesis Acetone, Ammonia, Cyanideα-AminonitrileStraightforward, uses simple starting materialsUse of toxic cyanide, produces a racemic product in its classical form
Alkylation of Glycine Equivalents Protected Glycine, Methyl Halide, Strong BaseGlycine enolateVersatile, allows for the introduction of various alkyl groupsRequires strong bases and anhydrous conditions, may require multiple protection/deprotection steps

The Akabori-Momotani Reaction and Its Adaptation for Alpha-Methylalanine Derivatives

The Akabori-Momotani reaction, historically significant for the synthesis of α-amino alcohols, offers a viable pathway for producing N-substituted α-amino acid derivatives. The reaction traditionally involves the condensation of an α-amino acid with an aldehyde or ketone, which, upon heating, undergoes decarboxylation to form an azomethine ylide intermediate. This intermediate can then be trapped by another molecule of the carbonyl compound. flinders.edu.aunih.gov

In the context of synthesizing this compound, a key adaptation would involve the reaction of 2-methylalanine with p-anisaldehyde (4-methoxybenzaldehyde). The proposed mechanism proceeds as follows:

Formation of an Oxazolidinone: 2-methylalanine reacts with p-anisaldehyde to form a 5,5-dimethyl-2-(4-methoxyphenyl)oxazolidin-4-one intermediate.

Decarboxylation to Azomethine Ylide: Upon heating, this oxazolidinone intermediate loses carbon dioxide to generate a non-stabilized azomethine ylide. colab.ws

Trapping and Hydrolysis: This reactive ylide can be trapped by a suitable dipolarophile. For the synthesis of the target compound, subsequent reaction steps would be required to introduce the N-(4-methoxyphenyl) group if not already incorporated, followed by hydrolysis. A more direct adaptation might involve the reaction of N-(4-methoxyphenyl)glycine with acetone, followed by methylation, though this deviates from the classic pathway.

A study investigating the reaction of N-methylalanine with substituted benzaldehydes demonstrated the formation of various by-products, highlighting the complexity of the reaction. colab.wsnih.gov The reaction between N-methylalanine and 4-methoxybenzaldehyde, for instance, yielded not only the expected amino alcohol but also oxazolidine and piperazine derivatives. nih.gov This suggests that adapting the reaction for α-methylalanine derivatives would require careful optimization of reaction conditions to favor the desired product and minimize side reactions. flinders.edu.au

ReactantsIntermediateKey TransformationPotential Product
2-Methylalanine, p-AnisaldehydeAzomethine Ylide1,3-Dipolar CycloadditionOxazolidine derivative
N-methylalanine, BenzaldehydeAzomethine Ylide1,3-Dipolar CycloadditionPseudoephedrine/Ephedrine

Integrated Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various integrated pathways, which are broadly categorized as convergent or sequential strategies.

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. This approach is often efficient for building complex molecules. For this compound, a convergent strategy would typically involve coupling a 2-methylalanine derivative with a 4-methoxyphenyl synthon.

One prominent method is the palladium-catalyzed N-arylation of amino acids, a variant of the Buchwald-Hartwig amination. This reaction allows for the direct coupling of an aryl halide or triflate with an amino acid ester.

Reaction: 2-Methylalanine methyl ester + 4-Bromoanisole

Catalyst System: A palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP).

Conditions: Base (e.g., NaOtBu) in an inert solvent (e.g., toluene).

Another approach utilizes diaryliodonium salts for the N-arylation of α-amino acid esters. researchgate.net This method has been shown to be effective for synthesizing various N-aryl α-amino acids while preserving the chiral integrity of the starting material, although 2-methylalanine is achiral. researchgate.net

Coupling PartnersCatalyst/ReagentReaction TypeAdvantage
2-Methylalanine Ester + 4-BromoanisolePalladium/Phosphine LigandBuchwald-Hartwig AminationHigh functional group tolerance
2-Methylalanine Ester + Bis(4-methoxyphenyl)iodonium saltCopper salts (optional)N-ArylationMild reaction conditions

Sequential, or linear, synthesis involves the step-by-step modification of a starting material. A plausible sequential strategy for this compound could begin with p-anisidine (4-methoxyaniline).

A common sequence is reductive amination. This involves reacting p-anisidine with a keto-acid, such as 2-keto-isobutyric acid, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The initial reaction forms a Schiff base (imine) intermediate, which is then reduced in situ to form the target N-aryl amino acid.

An alternative sequential route involves the N-alkylation of p-anisidine. For example, p-anisidine can be reacted with a 2-bromo-2-methylpropanoic acid derivative. This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the HBr byproduct, directly forms the C-N bond.

Starting MaterialKey ReagentsIntermediateKey Transformation
p-Anisidine2-Keto-isobutyric acid, NaBH₃CNSchiff Base (Imine)Reductive Amination
p-Anisidine2-Bromo-2-methylpropanoic acid ester, Base-Nucleophilic Substitution
2-Methylalanine4-Iodoanisole, CuI, Base-Ullmann Condensation

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the synthetic methods discussed below are crucial for preparing its chiral analogues, which are valuable in medicinal chemistry and materials science. nih.gov These methods focus on creating α,α-disubstituted α-amino acids where the two substituents at the α-carbon are different, thus establishing a stereocenter.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis. rsc.org

Several catalytic strategies have been developed for the asymmetric synthesis of unnatural α-amino acids:

Transition Metal Catalysis: Chiral catalysts based on metals like nickel, palladium, and cobalt have been successfully used. For instance, a nickel-based chiral catalyst can achieve the enantioconvergent cross-coupling of racemic alkyl halides with alkylzinc reagents to produce protected α-amino acids in high yield and enantiomeric excess (ee). nih.gov Similarly, palladium-catalyzed asymmetric α-arylation of N-aryl imino esters provides direct access to chiral arylglycine derivatives. organic-chemistry.org

Organocatalysis: Chiral organic molecules can also serve as catalysts. Chiral aldehyde catalysis, for example, has been shown to promote the direct asymmetric α-functionalization of N-unprotected amino acid esters. frontiersin.orgrsc.org This method relies on the formation of a chiral imine intermediate, which increases the acidity of the α-proton and allows for stereocontrolled functionalization. rsc.org

Catalytic SystemReaction TypeSubstrate ExampleOutcome
Chiral Nickel CatalystEnantioconvergent Cross-CouplingRacemic α-bromo estersHigh yield and ee nih.gov
Chiral BINOL-aldehydeAsymmetric α-ArylationN-unprotected amino acid estersGood-to-excellent enantioselectivities rsc.org
Palladium/Chiral LigandAsymmetric Allylic Alkylationα-IminoestersHigh reactivity and selectivity nih.gov

This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product.

A prominent example is the use of chiral N-sulfinyl imines derived from glyoxylate. These act as effective chiral auxiliaries in reactions with radical precursors, such as those generated from aliphatic alcohols via photoredox catalysis, providing α-amino acid derivatives with excellent diastereoselectivity. nih.gov The N-sulfinyl group can be easily removed under mild acidic conditions. nih.gov

Another class of auxiliaries includes cysteine-derived oxazolidinones. These have been applied in a range of highly selective asymmetric transformations. The products can be converted into various carboxylic acid derivatives under mild conditions via an N-to-S acyl transfer process. digitellinc.com

Chiral AuxiliaryKey ReactionStereocontrol MechanismAuxiliary Removal
N-Sulfinyl ImineRadical addition to imineSteric hindrance from the sulfinyl groupMildly acidic conditions nih.gov
Cysteine-derived OxazolidinoneAsymmetric transformationsConformational rigidityN-to-S acyl transfer digitellinc.com
Evans OxazolidinonesAlkylation of enolatesSteric shielding of one face of the enolateHydrolysis or reduction

Resolution Techniques for the Isolation of Specific Enantiomers

Since this compound is a chiral compound, the separation of its racemic mixture into individual enantiomers is often a necessary step, particularly for pharmaceutical applications where one enantiomer may exhibit the desired biological activity while the other may be inactive or even detrimental. Several resolution techniques are available for the isolation of specific enantiomers of chiral amino acids and their derivatives.

One of the most powerful and widely used techniques for both analytical and preparative-scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC) . nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes leads to different retention times, allowing for their separation. mdpi.com

Commonly Used Chiral Stationary Phases for Amino Acid Resolution:

CSP TypePrinciple of Separation
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Polysaccharide-based (e.g., cellulose or amylose derivatives) Enantiomers fit into chiral cavities or grooves on the polymer backbone, leading to differential interactions.
Macrocyclic antibiotic-based Utilizes multiple chiral centers and functional groups to form inclusion complexes with the enantiomers.

Another classical method for resolving racemic mixtures is through the formation of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, which is a pure enantiomer of another chiral compound (often an acid or a base). The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Enzymatic resolution is another viable technique. Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For example, an acylase can selectively hydrolyze the N-acylated derivative of one enantiomer of an amino acid, allowing for the easy separation of the free amino acid from the unhydrolyzed acylated enantiomer.

Implementation of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unife.it The application of these principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally friendly manufacturing processes.

A key area for the implementation of green chemistry in the synthesis of N-aryl amino acids is in the context of the Buchwald-Hartwig amination. While this reaction is highly effective, it traditionally uses palladium, a precious metal, and often employs solvents such as dioxane, which have environmental and safety concerns. acsgcipr.org

Green Chemistry Strategies for Buchwald-Hartwig Amination:

Principle of Green ChemistryApplication in Synthesis
Catalysis Optimizing catalyst and ligand loading to minimize the amount of palladium required. Developing more active catalysts that can operate at lower temperatures and pressures. acsgcipr.org
Safer Solvents and Auxiliaries Replacing hazardous solvents like dioxane with greener alternatives. Recent research has shown that vegetable oils and related lipids can serve as effective and sustainable solvents for Buchwald-Hartwig aminations. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks Exploring the use of bio-derived starting materials where possible.

The development of one-pot or tandem reactions is another green chemistry approach that can be applied. For instance, a process where the formation of the N-aryl amino acid and a subsequent reaction step are carried out in the same reaction vessel without isolating the intermediate can save on solvents, energy, and reduce waste. acs.org

Furthermore, the use of water as a solvent is a significant goal in green chemistry. csic.essemanticscholar.org While challenging for many organic reactions, the development of water-soluble catalysts and ligands could enable the synthesis of N-aryl amino acids in aqueous media, significantly improving the environmental profile of the process.

The principles of green chemistry also extend to the resolution of enantiomers. Enzymatic resolutions are inherently "green" as they are conducted in water under mild conditions and utilize biodegradable catalysts. Similarly, advances in chromatographic techniques, such as Supercritical Fluid Chromatography (SFC) using supercritical CO₂ as the mobile phase, offer a greener alternative to traditional HPLC by reducing the consumption of organic solvents.

Conformational Analysis and Stereochemical Considerations of N 4 Methoxyphenyl 2 Methylalanine

Principles of Conformational Isomerism in N-Substituted Alpha-Amino Acids

Conformational isomerism in N-substituted alpha-amino acids is governed by the rotational freedom around several key single bonds. The structure of these molecules, including N-(4-Methoxyphenyl)-2-methylalanine, presents unique conformational constraints compared to standard proteinogenic amino acids. wikipedia.orglibretexts.org The primary sources of conformational diversity arise from rotation around the amide bond (C(O)-N), and the bonds flanking the alpha-carbon (Cα).

A critical feature in N-substituted amino acids is the nature of the amide bond connecting the substituent to the amino acid backbone. wikipedia.org Unlike the secondary amide bonds in typical peptide linkages, the tertiary amide bond in an N-substituted amino acid like this compound can more readily adopt both cis and trans conformations. wikipedia.orgresearchgate.net The energy barrier for rotation around this C(O)-N bond is significant due to its partial double-bond character, leading to distinct, and potentially separable, rotational isomers (rotamers). scispace.commdpi.com The energy difference between the cis and trans isomers is influenced by steric clashes between the N-substituent and the groups attached to the Cα. wikipedia.org

Methodologies for Assessing Stereochemical Purity

Assessing the stereochemical purity of chiral compounds is essential, particularly in fields where specific stereoisomers may have different properties. skpharmteco.com For a chiral molecule, this involves quantifying the amount of one enantiomer relative to the other, often expressed as enantiomeric excess (e.e.). A variety of analytical techniques are employed for this purpose, each relying on the principle of differentiating enantiomers by converting them into diastereomeric forms or using a chiral environment. thieme-connect.de

Several robust methods are available for determining enantiomeric purity:

High-Performance Liquid Chromatography (HPLC): This is a primary and highly accurate technique for separating and quantifying enantiomers. skpharmteco.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. openochem.orgphenomenex.comsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for resolving enantiomers of amino acids and their derivatives. phenomenex.comsigmaaldrich.com

Gas Chromatography (GC): Similar to HPLC, GC can be used for enantiomeric separation, especially for volatile compounds. openochem.org The method employs a chiral column that provides differential interaction with the enantiomers, allowing for their separation and quantification. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. libretexts.orgwikipedia.org This is achieved by adding a chiral derivatizing agent (such as Mosher's acid) to form diastereomers with distinct NMR signals, or by using a chiral solvating agent or a chiral lanthanide shift reagent to induce non-equivalent chemical shifts. openochem.orgwikipedia.org The ratio of the integrated peak areas for each stereoisomer allows for the quantification of enantiomeric purity. wikipedia.orgjeol.com

Capillary Electrophoresis (CE): This high-resolution technique separates enantiomers based on their different mobilities in a capillary containing a chiral selector. openochem.org

Polarimetry: A historical method that measures the rotation of plane-polarized light by a chiral sample. openochem.org While useful for confirming optical activity, it is generally less precise for accurate quantification of enantiomeric excess compared to chromatographic methods. openochem.org

Table 1: Overview of Methodologies for Assessing Stereochemical Purity
MethodologyPrincipleKey Advantage
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. sigmaaldrich.comHigh accuracy and resolution; widely applicable for analytical and preparative scales. skpharmteco.commagritek.com
Chiral GCSeparation of volatile enantiomers based on interactions with a chiral stationary phase in a gas stream. openochem.orgEffective for volatile and thermally stable compounds. libretexts.org
NMR SpectroscopyDifferentiation of enantiomers by converting them into diastereomers with a chiral agent or by using a chiral solvent, resulting in distinct NMR signals. wikipedia.orgProvides structural information and allows for quantification without separation. wikipedia.orgmagritek.com
Capillary Electrophoresis (CE)Separation based on differential migration of enantiomers in an electric field within a capillary containing a chiral selector. openochem.orgHigh separation efficiency and requires only small sample volumes. openochem.org

Analysis of Chiral Centers and Stereogenic Units within the Molecular Framework

A stereogenic unit is an atom or a grouping of atoms where the interchange of two groups leads to a new stereoisomer. The most common type is a chiral center, typically a carbon atom bonded to four different substituents. mun.ca In naturally occurring alpha-amino acids (with the exception of glycine), the alpha-carbon (Cα) is a chiral center, giving rise to L- and D-enantiomers. wikipedia.orgmun.cabbk.ac.uk

However, in the case of this compound, the alpha-carbon originates from 2-methylalanine, which is also known as α,α-dimethylglycine. This means the Cα atom is bonded to two identical methyl groups, in addition to the carboxyl group and the N-substituted amino group. Because the Cα atom is not bonded to four different groups, it is achiral and not a stereogenic center. nih.govbbk.ac.uk Therefore, this compound does not exhibit the L/D enantiomerism typically associated with other amino acids at the alpha-carbon.

Elucidation of Conformational Dynamics and Preferred Geometries in Diverse Environments

The conformational dynamics of a molecule describe how its shape changes over time, influenced by its environment. For this compound, the preferred three-dimensional structure is a delicate balance of intramolecular forces and interactions with the surrounding medium, such as a solvent. scirp.orgscirp.orgupc.edu

In the gas phase or in nonpolar solvents, the molecule's conformation is primarily dictated by intramolecular interactions. These include steric repulsion between bulky groups (the methoxyphenyl ring and the two alpha-methyl groups) and potential weak intramolecular hydrogen bonds. nih.gov Computational studies on similar molecules suggest that structures stabilized by such internal interactions are often the most energetically favorable in a vacuum. nih.gov

The introduction of a solvent dramatically alters the conformational landscape. upc.edunih.gov Polar solvents, like water or methanol, can form strong hydrogen bonds with the solute's polar groups (the carboxyl and amide functionalities). This solvation can disrupt weaker intramolecular hydrogen bonds and stabilize more extended or open conformations that would be less favorable in the gas phase. nih.govscirp.org The solvent's dielectric constant can weaken electrostatic interactions within the molecule, further influencing the relative stability of different conformers. upc.edu For instance, studies on peptides have shown that polar environments can favor conformations like the polyproline II (PII) helix, which are not low-energy minima in a vacuum. upc.edu The aggregation of solvent molecules around the solute, forming a hydration shell, also plays a critical role in determining the preferred geometry and dynamic behavior of the molecule. nih.gov

Experimental techniques such as X-ray crystallography can provide a static snapshot of the preferred conformation in the solid state, while NMR spectroscopy can reveal information about the average conformation and dynamic processes in solution. nih.gov Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the potential energy surface, identifying stable conformers, and understanding how environmental factors modulate the conformational preferences of the molecule. mdpi.comscirp.orgnih.gov

Reaction Mechanisms and Reactivity Studies of N 4 Methoxyphenyl 2 Methylalanine

Investigation of Electrophilic Aromatic Substitution Reactions on the 4-Methoxyphenyl (B3050149) Ring

The 4-methoxyphenyl group in N-(4-Methoxyphenyl)-2-methylalanine is susceptible to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these substitutions are primarily influenced by the activating and directing effects of the methoxy (B1213986) (-OCH₃) and the N-substituted 2-methylalanine groups.

The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. The nitrogen atom of the secondary amine is also an activating group and an ortho, para-director. However, the bulky 2-methylalanine substituent may sterically hinder the ortho positions. Consequently, electrophilic attack is most likely to occur at the positions ortho to the strongly activating methoxy group (positions 3 and 5) and para to the amino group, which is already occupied by the methoxy group.

Detailed research findings on specific EAS reactions of this compound are not extensively documented in publicly available literature. However, the expected outcomes for common EAS reactions can be predicted based on the electronic and steric properties of the substituents.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄N-(3-Nitro-4-methoxyphenyl)-2-methylalanine
HalogenationBr₂, FeBr₃N-(3-Bromo-4-methoxyphenyl)-2-methylalanine
Friedel-Crafts AcylationCH₃COCl, AlCl₃N-(3-Acetyl-4-methoxyphenyl)-2-methylalanine
Friedel-Crafts AlkylationCH₃Cl, AlCl₃N-(3-Methyl-4-methoxyphenyl)-2-methylalanine

Note: The formation of other isomers is possible but expected to be minor.

The reaction conditions for these transformations would need to be carefully controlled to avoid potential side reactions involving the amine and carboxyl functionalities. For instance, strong acidic conditions in nitration and Friedel-Crafts reactions could lead to protonation of the amine, which would deactivate the ring towards electrophilic attack.

Nucleophilic Reactivity Involving the Carboxyl and Amine Functionalities

Both the carboxylic acid and the secondary amine groups of this compound can act as nucleophiles, participating in a variety of reactions.

The carboxyl group, particularly in its deprotonated carboxylate form, is a good nucleophile. It can undergo reactions such as esterification when treated with an alcohol under acidic conditions, or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive intermediate for the synthesis of amides and esters.

The secondary amine possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. It can react with electrophiles such as alkyl halides in substitution reactions. However, such reactions can be difficult to control and may lead to a mixture of products, including the tertiary amine and quaternary ammonium salts. youtube.comchemguide.co.uk The amine can also react with acylating agents like acid chlorides or anhydrides to form amides.

Table 2: Representative Nucleophilic Reactions of this compound

Functional GroupReagentReaction TypeProduct Type
Carboxylic AcidMethanol, H⁺Fischer EsterificationMethyl Ester
Carboxylic AcidSOCl₂Acyl Chloride FormationAcid Chloride
Secondary AmineMethyl IodideAlkylationTertiary Amine
Secondary AmineAcetyl ChlorideAcylationAmide

Oxidation and Reduction Pathways of this compound

The functional groups within this compound present several possibilities for oxidation and reduction reactions.

Oxidation:

The secondary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might lead to the formation of a hydroxylamine, while stronger oxidants could result in cleavage of the C-N bond. The aromatic ring is generally resistant to oxidation due to the presence of the electron-donating methoxy group, but under harsh conditions, degradation of the ring can occur. In studies on similar compounds like levodopa and methyl dopa, oxidation by agents such as manganese(III) has been shown to proceed via free radical intermediates. researchgate.net

Reduction:

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (R/S)-2-(4-methoxyphenylamino)-2-methylpropan-1-ol. The aromatic ring is generally resistant to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. Birch reduction could potentially be employed to reduce the aromatic ring, but this would likely be a complex transformation with multiple possible products.

Elucidation of Reaction Intermediates and Transition States in Chemical Transformations

The elucidation of reaction intermediates and transition states for the chemical transformations of this compound would require detailed mechanistic studies, often employing computational chemistry and kinetic analysis.

In electrophilic aromatic substitution , the key intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the positive charge in the sigma complex would be delocalized over the aromatic ring and stabilized by the electron-donating methoxy and amino groups.

In nucleophilic reactions at the carboxyl group , such as Fischer esterification, the reaction proceeds through a tetrahedral intermediate. The rate-determining step is typically the attack of the alcohol on the protonated carbonyl carbon or the departure of the leaving group (water).

For nucleophilic substitution at the amine , the reaction with an alkyl halide would likely proceed via an Sₙ2 mechanism, involving a five-coordinate transition state.

A study on the related Akabori-Momotani reaction, which involves the reaction of N-methylalanine with 4-methoxybenzaldehyde, identified several reaction by-products and proposed the formation of an azomethine ylide intermediate. flinders.edu.au This suggests that under certain conditions, this compound could also potentially form and react through such intermediates.

Detailed computational studies would be necessary to model the transition states and calculate the activation energies for these various reaction pathways, providing a deeper understanding of the reactivity of this compound.

Computational and Theoretical Studies of N 4 Methoxyphenyl 2 Methylalanine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-Methoxyphenyl)-2-methylalanine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which provide a mathematical description of the atomic orbitals.

Electronic structure calculations determine the distribution of electrons within the this compound molecule. These calculations reveal key information about bonding, molecular orbitals, and electrostatic potential. The optimized molecular geometry is a primary output, providing the most stable arrangement of the atoms in the gas phase. This optimized structure is the foundation for further computational analysis. For related molecules, DFT calculations have been successfully used to determine geometric parameters, which are often found to be in good agreement with experimental data from X-ray crystallography nih.govresearchgate.net.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can provide vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra are invaluable for interpreting and assigning experimental data. For instance, in studies of similar molecules, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to compute harmonic vibrational wavenumbers and NMR chemical shifts openaccesspub.org. The calculated values, when compared with experimental spectra, help confirm the molecular structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity nih.gov. A smaller gap suggests higher reactivity. These orbitals' energies and spatial distributions, calculated via methods like DFT, indicate the likely sites for electrophilic and nucleophilic attack. For various organic molecules, HOMO-LUMO analysis has been used to understand charge transfer within the molecule dntb.gov.ua.

PropertyDescriptionSignificance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity and stability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations often focus on a static, single-molecule picture, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules, offering insights into conformational changes and intermolecular interactions in different environments, such as in solution researchgate.net. For a flexible molecule like this compound, MD simulations can explore its various possible conformations and the energetic landscape connecting them. These simulations are also crucial for understanding how the molecule interacts with solvents or other molecules, which is governed by forces described by a force field (e.g., AMBER, CHARMM) researchgate.net.

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational methods are instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. For reactions involving alanine (B10760859) derivatives, such as the Akabori-Momotani reaction, DFT calculations can be used to map out the potential energy surface of the reaction colab.wsflinders.edu.au. This allows for the calculation of activation energies (energy barriers), which determine the reaction rate. By comparing the energies of different possible pathways, the most likely reaction mechanism can be identified. Such modeling provides a detailed, step-by-step picture of the chemical process that is often difficult to obtain through experimental means alone flinders.edu.au.

Stereochemical Outcome Prediction and Rationalization through Computational Models

Many chemical reactions can produce multiple stereoisomers. Computational models can be used to predict and explain the stereochemical outcome of reactions. In the context of reactions that could produce this compound or related compounds, molecular modeling can be employed to understand why one stereoisomer is formed preferentially over another. For example, in the Akabori-Momotani reaction, which produces pseudoephedrine and ephedrine from N-methylalanine, molecular modeling has been used to rationalize the observed isomeric distribution colab.wsflinders.edu.auresearchgate.net. By calculating the energies of the transition states leading to different stereoisomers, researchers can predict the major product, providing valuable insight for synthetic chemistry.

Applications in Advanced Organic Synthesis As a Building Block

N-(4-Methoxyphenyl)-2-methylalanine as a Chiral Building Block for Complex Molecules

The presence of a stereogenic center at the alpha-carbon makes this compound a useful chiral precursor for the synthesis of complex molecular architectures. Chiral building blocks are essential in drug discovery and development for creating enantiomerically pure compounds. nih.gov

This compound is a precursor for synthesizing enantiomerically pure α-amino acid derivatives. These derivatives are crucial for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides. ethernet.edu.et Peptidomimetics are designed to have improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of N-alkylated amino acids, like N-methylalanine, into peptides is a known strategy to improve their biological activity. nih.gov

The synthesis of these derivatives often involves the resolution of racemic mixtures or asymmetric synthesis to obtain the desired enantiomer. nih.gov For instance, processes have been developed for preparing optically active α-methyl-phenylalanine derivatives, which share structural similarities. google.com

Nitrogen-containing scaffolds are prevalent in medicinal chemistry and are core components of many therapeutic agents. mdpi.comnih.gov this compound can be utilized in the synthesis of various nitrogen-containing heterocyclic scaffolds. mdpi.com For example, related N-alkoxyphenyl-N-(2-carboxyethyl)-β-alanines have been used to create tetrahydro-1H,7H-benzo[ij]quinolizine-1,7-diones through cyclization reactions. researchgate.net The ability to form such diverse scaffolds highlights the versatility of this compound in constructing complex molecular frameworks. nih.gov

Synthesis of Derivatized Analogues of this compound

The chemical structure of this compound allows for derivatization at multiple sites, enabling the generation of a library of analogues with diverse properties.

The carboxyl group of this compound can be readily converted into esters and amides through standard organic reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation involves coupling the carboxylic acid with an amine, often facilitated by a coupling agent. These derivatizations are fundamental in peptide synthesis and the creation of peptidomimetics. nsf.gov For instance, the synthesis of N-(benzyloxycarbonyl)-α-phosphonoglycine trimethyl ester is a key step in producing dehydro amino acid derivatives. nih.gov

Table 1: Examples of Carboxyl Group Derivatization Reactions

Derivative Type Reagents and Conditions
Esters Alcohol, Acid Catalyst
Amides Amine, Coupling Agent (e.g., DCC, EDC)

The 4-methoxyphenyl (B3050149) group provides a site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. rsc.org The methoxy (B1213986) group is an activating, ortho-, para-directing group, which can influence the regioselectivity of these reactions. Metabolic processes in drug molecules often involve the O-dealkylation of methoxy groups to form hydroxy groups, or hydroxylation of the aromatic ring itself, which can alter the molecule's biological activity. nih.gov

Table 2: Potential Aromatic Ring Functionalization Reactions

Reaction Type Reagents Potential Products
Nitration HNO₃, H₂SO₄ Nitro-substituted analogues
Halogenation X₂ (e.g., Br₂), Lewis Acid Halo-substituted analogues
Friedel-Crafts Acylation Acyl Halide, Lewis Acid Acyl-substituted analogues
Friedel-Crafts Alkylation Alkyl Halide, Lewis Acid Alkyl-substituted analogues

These modifications can be used to modulate the electronic and steric properties of the molecule, which can be crucial for its interaction with biological targets.

While direct functionalization of the α-methyl group is challenging, it is not impossible. Advanced synthetic methods could potentially be employed for its modification. However, a more common strategy to introduce diversity at this position involves starting from different α-alkylated amino acid precursors during the initial synthesis. The synthesis of related compounds like N-methylalanine, where a methyl group is attached to the nitrogen, is well-established and provides another avenue for creating structural diversity. iarc.frnih.gov

Integration into Multicomponent Reactions for Enhanced Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools for the rapid generation of molecular complexity and diversity. The unique structure of this compound makes it a candidate for inclusion in such reactions, offering a pathway to novel and structurally diverse compounds.

Utility in the Construction of Heterocyclic Systems (e.g., Pyrazole (B372694), Pyrimidine)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The incorporation of the this compound scaffold into heterocyclic systems like pyrazoles and pyrimidines through MCRs could lead to the discovery of new chemical entities with interesting properties.

Pyrimidines: Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. Their synthesis often involves the reaction of a β-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335) or guanidine. Similar to the case of pyrazoles, this compound could be incorporated into pyrimidine (B1678525) rings through MCR strategies. For example, a multicomponent reaction involving a β-ketoester, an aldehyde, and this compound (acting as the amine component) could theoretically lead to dihydropyrimidine (B8664642) derivatives, which can be subsequently oxidized to the corresponding pyrimidines. The presence of the bulky 2-methylalanine moiety would be expected to influence the stereochemical outcome of such reactions.

The following table outlines a hypothetical multicomponent reaction strategy for the synthesis of a pyrimidine derivative incorporating this compound.

Reactant 1Reactant 2Reactant 3Product Type
Ethyl acetoacetateBenzaldehydeThis compoundDihydropyrimidine derivative

Applications in Ligand Design for Asymmetric Catalysis

The development of chiral ligands is crucial for enantioselective catalysis, a field dedicated to the synthesis of single-enantiomer compounds. The inherent chirality of amino acids makes them excellent starting materials for the synthesis of such ligands. This compound, being a chiral α-amino acid, presents an interesting scaffold for ligand design.

The combination of the rigid α,α-disubstituted amino acid structure and the coordinating atoms (N and O) could allow for the formation of stable metal complexes. The methoxyphenyl group can be further functionalized to introduce additional coordinating sites or to tune the electronic and steric properties of the resulting ligand. These tailored ligands could then be applied in a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and hydrosilylations.

The design of a potential bidentate ligand based on this compound is depicted in the table below.

Ligand ScaffoldPotential Metal CoordinationPotential Catalytic Application
This compound derivative with a phosphine (B1218219) group attached to the phenyl ringRhodium, Palladium, IridiumAsymmetric Hydrogenation

Future Directions in Research of N 4 Methoxyphenyl 2 Methylalanine

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of N-aryl amino acids, such as N-(4-Methoxyphenyl)-2-methylalanine, is a cornerstone of medicinal and materials chemistry. While classical methods exist, future research will undoubtedly focus on developing more efficient, sustainable, and versatile synthetic strategies.

Traditional approaches to the N-arylation of amino acids often involve harsh reaction conditions, the use of expensive catalysts, and can lead to racemization at the chiral center, although for the achiral this compound, the latter is not a concern. acs.orgresearchgate.net Modern synthetic chemistry is moving towards milder and more general methods. A significant area of future development lies in the refinement of metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-arylation, a powerful tool for forming C-N bonds, is a prime candidate for further optimization. researchgate.netacs.org Future research could explore the use of novel phosphine (B1218219) ligands to enhance catalyst activity, allowing for lower catalyst loadings and milder reaction conditions. acs.org A general method for the N-arylation of amino acid esters using aryl triflates has been described, which could be adapted for the synthesis of this compound. acs.orgresearchgate.net This method utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst and has been shown to be effective for a range of amino acid esters. acs.org

Furthermore, the use of more earth-abundant and less toxic metals as catalysts is a growing trend. Nickel-catalyzed cross-coupling reactions, for example, have emerged as a viable alternative to palladium-based systems for the N-arylation of amino acid esters. cdnsciencepub.com Developing a nickel-catalyzed route to this compound could offer significant cost and sustainability advantages.

Biocatalysis represents another exciting frontier. The use of enzymes to catalyze the formation of N-aryl amino acids offers the potential for high selectivity and operation under environmentally benign aqueous conditions. acs.org Research into identifying or engineering enzymes that can accommodate 4-methoxyphenyl (B3050149) donors and 2-methylalanine acceptors could lead to a highly efficient and green synthesis of the target molecule. acs.org

Synthetic Strategy Potential Advantages Key Research Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scopeDevelopment of new ligands, use of aryl triflates researchgate.netacs.orgresearchgate.net
Nickel-Catalyzed Cross-CouplingCost-effective, sustainableCatalyst development, optimization of reaction conditions cdnsciencepub.com
BiocatalysisHigh selectivity, environmentally friendlyEnzyme discovery and engineering acs.org

Application of Advanced Spectroscopic Techniques for Fine Structural Details

A thorough understanding of a molecule's three-dimensional structure is paramount to understanding its properties and potential function. While standard spectroscopic techniques like 1D NMR and IR spectroscopy provide basic structural confirmation, future research should leverage more advanced methods to gain deeper insights into the fine structural details of this compound.

Two-dimensional NMR (2D NMR) techniques, such as COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives of the parent compound. numberanalytics.com These techniques can reveal through-bond and through-space correlations, providing a detailed picture of the molecular connectivity and conformation in solution. numberanalytics.com

Furthermore, the combination of experimental spectroscopy with theoretical calculations is a powerful approach for detailed structural elucidation. nih.govresearchgate.net By calculating theoretical vibrational (IR and Raman) and NMR spectra using methods like Density Functional Theory (DFT), and comparing them with experimental data, a much more precise assignment of spectral features to specific molecular motions and electronic environments can be achieved. nih.govresearchgate.net This "complex tool" can also provide insights into the conformational preferences of the molecule, such as the rotational barrier around the C-N bond and the orientation of the methoxy (B1213986) group relative to the aromatic ring. nih.gov

For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. researchgate.net Future efforts should focus on obtaining high-quality crystals of this compound or its derivatives to determine precise bond lengths, bond angles, and intermolecular interactions in the crystalline state. researchgate.net

Spectroscopic Technique Information Gained Future Application
2D NMR (COSY, HSQC, HMBC)Detailed molecular connectivity, solution-state conformation numberanalytics.comUnambiguous structural assignment of complex derivatives
Combined Experimental/Theoretical SpectroscopyPrecise vibrational and NMR assignments, conformational analysis nih.govresearchgate.netDeeper understanding of molecular dynamics and electronic structure
Single-Crystal X-ray DiffractionDefinitive solid-state structure, intermolecular interactions researchgate.netElucidation of crystal packing and non-covalent interactions

Integration of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, these computational tools offer exciting possibilities for predicting its synthesis and reactivity.

ML models are increasingly being used to predict the outcomes of chemical reactions, including identifying optimal reaction conditions and predicting yields. mdpi.comnih.govresearchgate.net By training models on large datasets of known reactions, it may become possible to predict the most efficient synthetic route to this compound and its derivatives, saving significant experimental time and resources. mdpi.comnih.govresearchgate.net

Furthermore, ML can be employed to predict the regioselectivity of reactions on the aromatic ring. acs.orgrsc.org For instance, in electrophilic aromatic substitution reactions, an ML model could predict which position on the methoxy-substituted ring is most likely to react, guiding the synthesis of functionalized derivatives. acs.orgrsc.org Such predictive tools can take into account subtle electronic and steric effects that may not be immediately obvious to a human chemist. rsc.org

Beyond synthesis, AI and ML can be used to predict the physicochemical and biological properties of novel compounds. nih.govnih.govmonash.edu By developing quantitative structure-activity relationship (QSAR) models, researchers could predict the potential bioactivity of this compound and its analogues, helping to prioritize which derivatives to synthesize and test for specific applications. nih.govmonash.edu These models learn from the structural features of known active and inactive molecules to make predictions for new, untested compounds. mdpi.com

Computational Approach Application to this compound Potential Impact
Predictive SynthesisPredicting optimal reaction conditions and yields for synthesis mdpi.comnih.govresearchgate.netAccelerated discovery of efficient synthetic routes
Reactivity PredictionPredicting the regioselectivity of aromatic functionalization acs.orgrsc.orgRational design of synthetic strategies for derivatives
Property Prediction (QSAR)Predicting physicochemical and biological properties nih.govnih.govmonash.eduPrioritization of novel derivatives for specific applications

Q & A

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionReference
Reaction Temperature-40°C to -20°C (for regioselectivity)
CatalystTMSOTf (0.1–0.2 equiv)
PurificationSilica gel chromatography (ethyl acetate/hexane 3:7)
Yield Range45–65% (after optimization)

Q. Table 2. NMR Chemical Shifts for Core Functional Groups

Functional Group1^1H NMR (δ, ppm)13^{13}C NMR (δ, ppm)
Methoxy (-OCH3_3)3.72–3.8555.8–56.2
Methylalanine (-CH3_3)1.28–1.4218.5–19.0
Aromatic protons6.8–7.2 (multiplet)110–150

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.